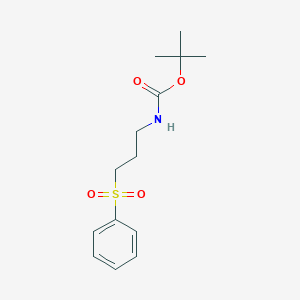
Tert-butyl (3-(phenylsulfonyl)propyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Tert-butyl (3-(phenylsulfonyl)propyl)carbamate” is a chemical compound that likely belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and have the general structure R1O(C=O)NR2R3, where R1 is an organic group, and R2 and R3 are typically hydrogen atoms or organic groups .
Synthesis Analysis
While the specific synthesis pathway for “this compound” is not available, carbamates can generally be synthesized by reacting an amine with an isocyanate or a chloroformate . Another method involves the condensation of an amine with a carboxylic acid in the presence of a coupling reagent .Molecular Structure Analysis
The molecular structure of a similar compound, tert-butyl carbamate, is available . It has the molecular formula C5H11NO2 . The specific structure of “this compound” would likely include additional groups attached to the carbamate core structure.Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, are used in various chemical reactions. For example, they are used in palladium-catalyzed synthesis of N-Boc-protected anilines and in the synthesis of tetrasubstituted pyrroles .Applications De Recherche Scientifique
Building Blocks in Organic Synthesis
Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as novel N-(Boc) nitrone equivalents, prepared easily from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as intermediates in reactions with organometallics to yield N-(Boc)hydroxylamines, demonstrating their significance as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).
Asymmetric Mannich Reaction
The asymmetric Mannich reaction is a key process in organic synthesis, enabling the creation of chiral molecules. Tert-Butyl (1S,2S)-2-Methyl-3-Oxo-1-Phenylpropylcarbamate, synthesized through this method, highlights the utility of tert-butyl (phenylsulfonyl)propyl carbamate derivatives in generating chiral amino carbonyl compounds, which are essential for synthesizing bioactive molecules (Yang, Pan, & List, 2009).
Applications in Thermally Activated Delayed Fluorescence Materials
Compounds based on tert-butyl (phenylsulfonyl)propyl derivatives have been explored for their potential in thermally activated delayed fluorescence (TADF) materials. Specifically, 3,6-di-tert-butyl-9-((phenylsulfonyl)phenyl)-9H-carbazoles have shown promise in OLEDs due to their unique electronic and photophysical properties, offering insights into the design of efficient TADF materials (Huang et al., 2014).
Rhodium-Catalyzed Enantioselective Addition
Rhodium-catalyzed reactions utilizing tert-butyl (phenylsulfonyl)alkyl derivatives underscore the compound's versatility in asymmetric synthesis. Such processes lead to the creation of enantioselectively enriched molecules, essential for pharmaceutical development (Storgaard & Ellman, 2009).
Radical Cyclization for Sulfone Synthesis
The tert-butyl hydroperoxide-mediated cascade synthesis of 3-arylsulfonylquinolines from N-propargyl aromatic amine derivatives and arylsulfonylhydrazides demonstrates the compound's utility in forming C-S bonds and quinoline rings via a sulfonylation-cyclization-aromatization process. This method showcases the compound's application in synthesizing pharmaceutical drugs (Zhang et al., 2016).
Propriétés
IUPAC Name |
tert-butyl N-[3-(benzenesulfonyl)propyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4S/c1-14(2,3)19-13(16)15-10-7-11-20(17,18)12-8-5-4-6-9-12/h4-6,8-9H,7,10-11H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWYHCWFHFAUPLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCS(=O)(=O)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

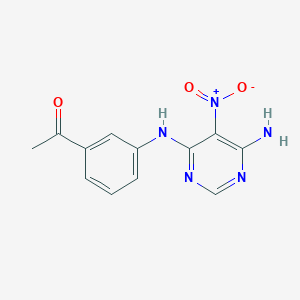

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-4-(N-methyl-N-phenylsulfamoyl)benzamide hydrochloride](/img/structure/B2695821.png)
![{2-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}amine hydrochloride](/img/no-structure.png)
![1-(2,4-dichlorophenyl)-3-(3-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2695823.png)
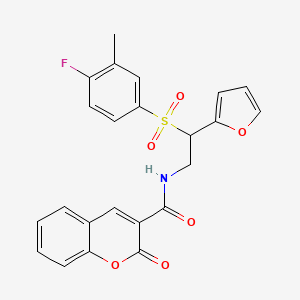
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2695828.png)
![1-[(2-Hydroxyethyl)amino]cyclobutane-1-carbonitrile](/img/structure/B2695830.png)
![5-[2-(4-Chlorophenyl)-2-oxoethoxy]-2-(2-ethoxyethyl)isoquinolin-1-one](/img/structure/B2695831.png)
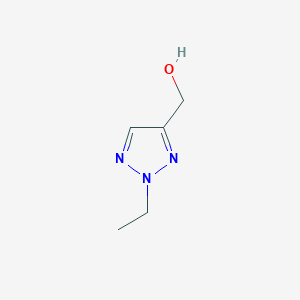

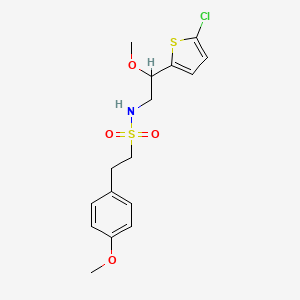
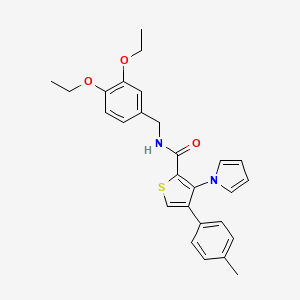
![4-Chloro-7-cyclopropyl-2-(methylthio)-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2695836.png)